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Ceftiofur-D3

Cat. No.: B1161079
M. Wt: 526.58
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Quantitative Analytical Methodologies

Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in quantitative analytical methods, especially when coupled with mass spectrometry. symeres.com This technique, known as isotope dilution mass spectrometry (ID-MS), is recognized for its high accuracy and precision. nih.gov

The fundamental principle of ID-MS involves adding a known amount of the deuterated analog (the internal standard) to a sample before processing. cabidigitallibrary.org Because the deuterated analog is chemically almost identical to the non-labeled analyte of interest, it experiences the same extraction inefficiencies, matrix effects (signal suppression or enhancement), and ionization variability during analysis. nih.govlcms.cz By measuring the ratio of the analyte to the deuterated internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of sample loss or matrix interferences. nih.gov

The use of deuterated internal standards is particularly advantageous in complex biological matrices like plasma, tissue, and feces, where significant matrix effects are common. lcms.cz This approach is widely employed in the analysis of veterinary drug residues in food products to ensure regulatory compliance and food safety. usda.gov The selection of a suitable deuterated analog is critical and often depends on the specific derivatization method used in the analytical protocol to ensure minimal cross-contribution of mass spectral signals between the analyte and the internal standard. nih.govoup.com

Overview of Ceftiofur (B124693): Structure, Chemical Class, and Veterinary Significance

Ceftiofur is a third-generation cephalosporin (B10832234) antibiotic used exclusively in veterinary medicine. wikipedia.orgfao.org First described in 1987, it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase producing strains. wikipedia.orgdrugs.com Its bactericidal action results from the inhibition of bacterial cell wall synthesis. fao.orgdrugs.com

Chemically, Ceftiofur belongs to the cephalosporin class of beta-lactam antibiotics. drugbank.com Its structure features a central beta-lactam ring fused to a dihydrothiazine ring, with various side chains that confer its specific antibacterial properties and resistance to enzymatic degradation. researchgate.net

Table 1: Chemical Properties of Ceftiofur
PropertyValue
Chemical FormulaC19H17N5O7S3 drugbank.com
Molar Mass523.55 g·mol−1 wikipedia.org
IUPAC Name(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid wikipedia.org

Ceftiofur is widely used in cattle and swine for the treatment of respiratory diseases. drugs.comeuropa.eu In cattle, it is also indicated for foot rot and acute post-partum metritis. drugs.com After administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (B1239554), which is also microbiologically active. fao.orgdrugbank.com Due to the rapid metabolism, regulatory methods often measure the sum of all residues that retain the beta-lactam structure, expressed as desfuroylceftiofur. europa.eu

Rationale for the Synthesis and Application of Ceftiofur-D3 in Advanced Research

The synthesis of this compound, a deuterated analog of Ceftiofur, is primarily driven by the need for a reliable internal standard for quantitative analysis. veeprho.com In this compound, three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium atoms. synzeal.com

Table 2: Properties of this compound
PropertyValue
Chemical FormulaC19H14D3N5O7S3 synzeal.com
Molecular Weight526.6 g/mol synzeal.com
IUPAC Name(6R, 7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-((methoxy-d3)imino)acetamido)-3-(((furan-2-carbonyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid veeprho.com

The application of this compound is crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.comveeprho.com Specifically, it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify Ceftiofur and its metabolites in various biological matrices, such as porcine feces and poultry muscle. cabidigitallibrary.orgnih.gov The use of this compound improves the accuracy and reliability of these analytical methods by compensating for variations in sample preparation and instrumental analysis. veeprho.comveeprho.com

Research has demonstrated the use of this compound in developing and validating LC-MS/MS methods for the simultaneous determination of Ceftiofur and its metabolites. nih.gov For example, in a study analyzing porcine feces, this compound was used as an internal standard to quantify Ceftiofur, with the precursor ion and product ion transitions of m/z 527.0 > 244.1 being monitored. nih.gov This highlights the indispensable role of this compound in generating precise and robust data for assessing the environmental impact and pharmacokinetics of Ceftiofur.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₁₄D₃N₅O₇S₃ B1161079 Ceftiofur-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₁₉H₁₄D₃N₅O₇S₃

Molecular Weight

526.58

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino-d3)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Excenel-d3;  Excenel RTU-d3;  U 64279A-d3;  U 67279A-d3; 

Origin of Product

United States

Ii. Synthesis, Characterization, and Isotopic Purity Assessment of Ceftiofur D3

Synthetic Pathways for Deuterium (B1214612) Incorporation into Ceftiofur (B124693)

The strategic incorporation of deuterium atoms into the ceftiofur molecule is a key aspect of producing Ceftiofur-D3. This labeling provides a distinct mass difference from the unlabeled compound, facilitating its use in mass spectrometry-based analytical methods.

Specific Deuteration at the Methoxy (B1213986) Group (Methoxy-d3)

The most common and stable form of deuterated ceftiofur is this compound, where three deuterium atoms replace the three hydrogen atoms of the methoxy group on the methoxyimino side chain. lgcstandards.comsynzeal.com The chemical name for this compound is (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino-d3)acetyl]amino]-3-[[(2-furanylcarbonyl)thio] methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid. lgcstandards.com This specific labeling is advantageous as the methoxy group is generally stable and less likely to undergo hydrogen-deuterium exchange under typical experimental conditions.

Derivatization to Deuterated Ceftiofur Metabolites (e.g., Desfuroylceftiofur (B1239554) D3, Desfuroyl Ceftiofur Cysteine Disulfide-D3)

In vivo, ceftiofur is rapidly metabolized, primarily through the cleavage of the thioester bond, to form desfuroylceftiofur (DFC), which is also an active metabolite. mdpi.comeuropa.eu To accurately quantify these metabolites, deuterated standards are essential.

Desfuroylthis compound (DFC-d3) is synthesized to serve as an internal standard for the analysis of DFC. lgcstandards.com This labeled metabolite retains the deuterated methoxyimino group from the parent this compound molecule. lgcstandards.com

Another significant metabolite is Desfuroylceftiofur Cysteine Disulfide (DCCD) , which is formed by the reaction of DFC with cysteine. Consequently, Desfuroyl Ceftiofur Cysteine Disulfide-D3 (DCCD-d3) is synthesized for use as an internal standard in the quantification of DCCD. simsonpharma.com The synthesis of these deuterated metabolites often involves the initial synthesis of this compound followed by chemical or enzymatic reactions that mimic the metabolic pathways. For instance, hydrolysis of this compound can yield DFC-d3.

Spectroscopic and Chromatographic Characterization of this compound and its Labeled Metabolites

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, and assess the isotopic and chemical purity of this compound and its labeled metabolites.

Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a cornerstone for the characterization of this compound. It confirms the incorporation of deuterium by revealing the expected mass shift and is used to determine the isotopic purity of the labeled compound.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the precursor ion for this compound is observed at a mass-to-charge ratio (m/z) of 527.0, which is 3 units higher than that of unlabeled ceftiofur (m/z 524.0). nih.gov The fragmentation of this precursor ion leads to specific product ions. A characteristic product ion for this compound is found at m/z 244.1, corresponding to the deuterated portion of the molecule. nih.govugent.be

For the deuterated metabolite, desfuroylceftiofur acetamide-d3 (DCA-d3), which is a derivative used for analysis, the precursor ion is m/z 490, and a key product ion is m/z 244. bioone.orgfrontiersin.org Similarly, for Desfuroylthis compound (DFC-d3), the protonated molecule [M+H]⁺ is observed at m/z 490.2. nih.gov

Certificates of analysis for commercially available this compound standards report high isotopic purity, often exceeding 98%, with minimal presence of d0, d1, and d2 species. lgcstandards.comlgcstandards.com

Mass Spectrometry Data for this compound and its Labeled Metabolites
CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Reference
This compound527.0244.1 nih.govugent.be
Desfuroylceftiofur acetamide-d3 (DCA-d3)490244 bioone.orgfrontiersin.org
Desfuroylthis compound (DFC-d3)490.2Not Specified nih.gov

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally confirming the position of the deuterium atoms within the this compound molecule. While ¹H NMR spectra of this compound will show the absence of the signal corresponding to the methoxy protons, ¹³C NMR and other specialized NMR techniques can provide detailed structural information. Certificates of analysis for this compound and its metabolites often state that the NMR data conforms to the expected structure, verifying the specific deuteration at the methoxyimino group. lgcstandards.comlgcstandards.com

Purity and Stability Profiles of this compound Reference Standards

The purity and stability of this compound reference standards are critical for their intended use in quantitative analysis.

Commercial suppliers of this compound provide detailed certificates of analysis that specify the purity, typically determined by High-Performance Liquid Chromatography (HPLC). Purity levels are generally high, often greater than 95%. lgcstandards.comlgcstandards.com

Stability information is also provided, with recommendations for long-term storage conditions, which are typically at -20°C. lgcstandards.comlgcstandards.com Some forms, like Desfuroyl this compound, may require even lower storage temperatures, such as -86°C, and are noted to be sensitive to air, moisture, and temperature. lgcstandards.com The sodium salt form of this compound is often used to enhance solubility and bioavailability. smolecule.com

Purity and Stability of this compound and Related Compounds
CompoundPurity (HPLC)Isotopic PurityLong-Term Storage ConditionsReference
This compound>95%>95% (99.3% in one case)-20°C lgcstandards.comlgcstandards.com
Desfuroyl this compound95%94.2%-86°C, Hygroscopic lgcstandards.com

Iii. Advanced Analytical Methodologies Utilizing Ceftiofur D3 As an Internal Standard

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Development

UHPLC-MS/MS has become the gold standard for the analysis of ceftiofur (B124693) residues. The high separation efficiency of UHPLC combined with the sensitivity and selectivity of tandem mass spectrometry enables the reliable detection and quantification of ceftiofur and its metabolites at trace levels. The development of such methods requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters, where Ceftiofur-D3 plays a pivotal role.

Effective chromatographic separation is crucial for distinguishing ceftiofur and its various metabolites from endogenous matrix components, thereby minimizing interference and ensuring accurate quantification. Reversed-phase chromatography is the most common approach.

Several studies have demonstrated successful separation using C18 columns. For instance, an Acquity UPLC BEH C18 column (50 x 2.1 mm) has been effectively used for analyzing ceftiofur and its derivatized metabolite, desfuroylceftiofuracetamide (DFCA), in porcine feces. nih.gov Similarly, an Acquity UPLC HSS T3 column (100 mm x 2.1 mm, 1.8 µm) has been employed for the separation of components in milk samples. researchgate.net For broader analysis of β-lactams, columns like the Zorbax Eclipse Plus C18 (100 mm × 2.1 mm) have also been utilized. nih.gov

The mobile phase composition is critical for achieving optimal separation. A common strategy involves a gradient elution using a mixture of an aqueous phase and an organic solvent, both typically acidified with formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com For example, a gradient system might use 0.1% (v/v) formic acid and 2mM ammonium (B1175870) formate (B1220265) in water as mobile phase A, and 0.1% (v/v) formic acid in acetonitrile (B52724) as mobile phase B. nih.gov The flow rate is generally maintained around 0.25 to 0.4 mL/min, with column temperatures set between 40-50 °C to ensure reproducibility. mdpi.comcabidigitallibrary.org

ParameterCondition 1Condition 2Condition 3
Column Acquity UPLC BEH C18 (50 x 2.1 mm) nih.govZorbax Eclipse Plus C18 (100 mm x 2.1 mm) nih.govAcquity UPLC HSS T3 (100 mm x 2.1 mm) researchgate.net
Mobile Phase A 0.005% (v/v) formic acid in H₂O nih.gov0.1% (v/v) formic acid and 2 mM ammonium formate in H₂O nih.gov0.15% formic acid in water with 5mM ammonium acetate (B1210297) researchgate.net
Mobile Phase B Acetonitrile nih.gov0.1% (v/v) formic acid in Acetonitrile nih.govAcetonitrile researchgate.net
Flow Rate Not Specified400 µL/min nih.gov0.25 mL/min researchgate.net
Column Temp. Not SpecifiedNot SpecifiedNot Specified

Tandem mass spectrometry, typically using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, is used for detection. cabidigitallibrary.org The instrument is operated in Selected Reaction Monitoring (SRM) mode, which involves monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides a high degree of selectivity and sensitivity.

The precursor ion for ceftiofur is the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 524.0. For its deuterated analog, this compound, the precursor ion is observed at m/z 527.0. nih.govmdpi.com Upon fragmentation in the collision cell, characteristic product ions are formed. For ceftiofur, a common quantification transition is m/z 524.0 > 240.9, while for this compound, the corresponding transition is m/z 527.0 > 244.1. nih.govmdpi.com The slight mass shift of +3 Da in both the precursor and product ions for the deuterated standard confirms its isotopic purity and allows for its distinct detection alongside the non-deuterated analyte.

Similar specific transitions are established for metabolites. For desfuroylceftiofur (B1239554) acetamide (B32628) (DFCA) and its D3-labeled counterpart (DFCA-D3), the [M+H]⁺ ions are found at m/z 487.2 and 490.2, respectively. nih.govmdpi.com The primary SRM transitions monitored are m/z 487.2 > 241.2 for DFCA and m/z 490.2 > 244.2 for DFCA-D3. mdpi.com Optimization of MS parameters such as capillary voltage (e.g., 3.5 kV), cone voltage (e.g., 20 V), source temperature (e.g., 120 °C), desolvation temperature (e.g., 400-450 °C), and collision energy (e.g., 20-22 eV) is essential to maximize the signal intensity for these transitions. nih.govcabidigitallibrary.orgmdpi.com

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Collision Energy (eV)Cone Voltage (V)
Ceftiofur 524.0 nih.govmdpi.com240.9 nih.govmdpi.com20 nih.govmdpi.com20 nih.govmdpi.com
This compound 527.0 nih.govmdpi.com244.1 nih.govmdpi.com20 mdpi.com20 nih.govmdpi.com
DFCA 487.2 nih.govmdpi.com241.2 mdpi.com22 mdpi.com20 nih.gov
DFCA-D3 490.2 nih.govmdpi.com244.2 mdpi.com22 mdpi.comNot Specified
DCCD 549.053 usda.gov240.954 usda.gov20 usda.govNot Specified

Biological and environmental matrices like feces, milk, and tissue are incredibly complex and contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. mdpi.com This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. scielo.br For example, porcine feces has been shown to cause significant signal enhancement for ceftiofur (266.8%). mdpi.com

This compound is an ideal internal standard for mitigating these effects. mdpi.com Because it is structurally and chemically almost identical to the native ceftiofur, it co-elutes from the UHPLC column and experiences the same ionization suppression or enhancement effects as the analyte. researchgate.net By adding a known amount of this compound to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the analyte peak area to the internal standard peak area can be used for quantification. mdpi.com This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thus providing accurate and precise results. researchgate.net The use of a stable isotope-labeled internal standard like this compound is considered the most reliable method to compensate for matrix effects in LC-MS/MS analysis. mdpi.comresearchgate.net

Sample Preparation and Extraction Strategies for Biological and Environmental Matrices

The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering substances prior to instrumental analysis. For ceftiofur and its metabolites, this often involves a multi-step process including protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chemical derivatization, with this compound added early in the workflow to account for any losses. mdpi.comnih.gov

For biological matrices rich in proteins, such as plasma or milk, an initial protein precipitation step is essential. nih.govnih.gov This is commonly achieved by adding a solvent like acetonitrile, often acidified with formic or trichloroacetic acid, which denatures and precipitates the proteins. nih.govlcms.cz After centrifugation, the clear supernatant containing the analytes is collected. nih.gov

Solid-phase extraction (SPE) is a widely used cleanup technique to further purify the extract and concentrate the analytes. mdpi.comlcms.cz The choice of SPE sorbent depends on the properties of the analytes and the matrix. For ceftiofur and its metabolites, reversed-phase SPE cartridges such as Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 are frequently employed. nih.govmdpi.comresearchgate.net For example, in the analysis of porcine feces, the sample extract is passed through an Oasis PRiME HLB cartridge, which retains interfering substances while allowing the analytes to pass through in the eluate. nih.gov In other methods, the analytes are retained on the SPE cartridge, washed to remove impurities, and then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. researchgate.netcabidigitallibrary.org This not only cleans the sample but also concentrates the analyte, improving method sensitivity.

Ceftiofur is rapidly metabolized in the body, with its thioester bond being cleaved to form desfuroylceftiofur (DFC). nih.govresearchgate.net DFC is unstable and can form conjugates with various endogenous molecules like cysteine. nih.govkoreascience.kr To accurately measure the total ceftiofur residue, analytical methods are designed to cleave all these metabolites back to the common moiety, DFC. This is typically achieved by a reduction step using a reagent like dithioerythritol (B556865) (DTE) in a buffered solution (e.g., borate (B1201080) buffer). researchgate.netnih.govresearchgate.net

However, the resulting DFC itself is unstable. researchgate.net To overcome this, a subsequent derivatization step is performed to convert the unstable DFC into a stable product, desfuroylceftiofur acetamide (DFCA). nih.govresearchgate.netresearchgate.net This is accomplished by reacting the DFC with iodoacetamide. nih.govkoreascience.kr The entire process converts ceftiofur and all its DTE-cleavable metabolites into a single, stable marker residue (DFCA) that can be reliably quantified by LC-MS/MS. researchgate.netcit.ie

Crucially, when this compound is used as the internal standard in such a derivatization procedure, it undergoes the same chemical transformations. The reduction and derivatization process converts this compound into desfuroylceftiofur acetamide-D3 (DFCA-D3). mdpi.com This ensures that the internal standard accurately tracks the analyte through the entire multi-step chemical process, compensating for any variations in reaction efficiency in addition to matrix effects. mdpi.comresearchgate.net This comprehensive correction is vital for achieving the high accuracy and precision required for regulatory monitoring and research applications.

Considerations for Complex Sample Matrices (e.g., plasma, milk, feces, tissue, water, dust)

The use of this compound, a stable isotope-labeled internal standard, is critical for accurate quantification of ceftiofur and its metabolites in complex biological and environmental matrices. These matrices introduce significant challenges, including matrix effects, which can suppress or enhance the analyte signal during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound helps to compensate for these variations, as well as for losses during sample extraction and preparation. nih.govmdpi.commdpi.com

Plasma: In plasma, ceftiofur and its metabolites are often analyzed to determine pharmacokinetic parameters. The primary challenge is the presence of proteins, which can interfere with the analysis. A common sample preparation technique involves protein precipitation, often using trichloroacetic acid, followed by solid-phase extraction (SPE). mdpi.comugent.be this compound is added at the beginning of this process to account for any variability in extraction efficiency and matrix effects. mdpi.comavma.org For instance, in porcine and elephant plasma, this compound has been successfully used to control for derivatization and column extraction efficiency. ugent.beavma.org

Milk: Milk's complex composition, rich in fats and proteins, presents a significant analytical challenge. nih.govnih.gov Matrix effects in milk can lead to inaccurate quantification of ceftiofur residues. nih.gov To counter this, methods often employ a protein precipitation step, followed by defatting and SPE cleanup. perkinelmer.com The use of this compound in a matrix-matched calibration has been shown to be necessary for accurate determination of ceftiofur in milk samples, as it effectively mitigates the matrix effect that can enhance analyte signals. nih.govresearchgate.net

Feces: Fecal samples are particularly challenging due to their high organic content and the presence of enzymes that can degrade β-lactam antibiotics like ceftiofur. nih.govmdpi.com To prevent degradation, samples are often treated with a β-lactamase inhibitor, such as tazobactam, immediately after collection. nih.govmdpi.com Porcine feces, for example, have been shown to cause significant signal enhancement for ceftiofur. nih.govmdpi.com The use of this compound as an internal standard is essential to correct for these strong matrix effects and ensure accurate quantification. nih.govmdpi.com

Tissue: Analysis of ceftiofur residues in edible tissues like muscle, kidney, and liver is crucial for food safety. nih.govnih.gov These matrices require extensive cleanup to remove fats and proteins. nih.gov A common approach involves hydrolysis to convert all ceftiofur metabolites to a single marker residue, desfuroylceftiofur acetamide (DCA), followed by SPE cleanup. nih.govcabidigitallibrary.org this compound is added prior to extraction to account for losses during the multi-step sample preparation process and to correct for matrix effects inherent to each tissue type. nih.govcabidigitallibrary.org

Water and Dust: Environmental samples like recycled water from farms and dust can also contain ceftiofur residues. usda.gov While specific studies detailing the use of this compound in dust are less common, the principles of using an isotopic internal standard to correct for matrix effects and extraction variability would be equally applicable. In recycled water, ceftiofur degradation can be a factor, and while not always using this compound, studies have shown that ceftiofur can be recovered from aqueous solutions with high efficiency. usda.gov The use of this compound would provide greater accuracy in such analyses.

The following table summarizes the challenges and the role of this compound in various matrices:

Sample MatrixPrimary Analytical ChallengesRole of this compound
Plasma Protein interferenceCorrects for extraction variability and matrix effects. mdpi.comugent.beavma.org
Milk High fat and protein content, matrix effects. nih.govnih.govMitigates signal enhancement and ensures accurate quantification. nih.govresearchgate.net
Feces High organic content, enzymatic degradation. nih.govmdpi.comCorrects for strong matrix effects and analyte loss. nih.govmdpi.com
Tissue High fat and protein content, extensive cleanup required. nih.govAccounts for losses during multi-step preparation and matrix effects. nih.govcabidigitallibrary.org
Water Potential for analyte degradation. usda.govProvides accurate quantification by correcting for extraction and stability issues.
Dust Complex and variable compositionCorrects for matrix effects and extraction variability.

Method Validation Parameters Incorporating this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. When using this compound as an internal standard, several key parameters are assessed to demonstrate the method's reliability.

Assessment of Linearity, Sensitivity, and Quantification Limits

The use of this compound is integral to establishing the linearity, sensitivity, and quantification limits of an analytical method for ceftiofur and its metabolites.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration. tennessee.edu The use of the internal standard helps to ensure a linear response over a defined concentration range, even in the presence of matrix effects. For example, in porcine feces, a linear calibration curve for ceftiofur was achieved from 5 ng/g to 1000 ng/g with a correlation coefficient (r) of 0.9979. nih.govresearchgate.netresearchgate.net Similarly, in bovine serum, a high correlation coefficient (r) of 0.999 was reported. kjvr.org

Sensitivity: Sensitivity is the measure of the change in instrument response to a change in analyte concentration. The limit of detection (LOD) and the limit of quantification (LOQ) are key indicators of a method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

The following table presents a summary of linearity and sensitivity parameters from various studies utilizing this compound or related internal standards.

MatrixAnalyteLinearity RangeCorrelation Coefficient (r)LODLOQ
Porcine FecesCeftiofur5 - 1000 ng/g0.9979 nih.govresearchgate.netresearchgate.net0.89 ng/g nih.govmdpi.com5 ng/g researchgate.net
Porcine FecesDesfuroylceftiofuracetamide30 - 2000 ng/g0.9960 nih.govresearchgate.netresearchgate.net-30 ng/g mdpi.com
Bovine MilkCeftiofur--4 ppb nih.gov7 ppb nih.gov
Bovine SerumCeftiofur-0.999 kjvr.org5 ng/g kjvr.org20 ng/g kjvr.org
Poultry TissueDesfuroylceftiofur acetamide100 - 2000 µg/kg---
Fishery ProductsCeftiofur-> 0.99 koreascience.kr-0.002 mg/kg koreascience.kr

Evaluation of Accuracy, Precision, and Reproducibility Using Deuterated Standards

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Reproducibility assesses the precision of the method across different laboratories. The incorporation of deuterated standards like this compound is fundamental to achieving high accuracy and precision.

Accuracy and Precision: Accuracy is often expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. Precision is typically reported as the relative standard deviation (RSD) or coefficient of variation (CV) for a series of measurements. Studies have consistently demonstrated that methods using this compound achieve excellent accuracy and precision. For instance, in the analysis of ceftiofur in bovine tissues, method accuracy was between 97% and 107%, with a coefficient of variation between 3.4% and 11.0%. nih.gov In porcine plasma, the precision and accuracy for ceftiofur were within ±8.2% at various concentration levels. mdpi.com

The table below showcases accuracy and precision data from validated methods using this compound or similar internal standards.

MatrixAnalyteSpiked ConcentrationAccuracy (% Recovery)Precision (% RSD/CV)
Bovine TissuesDesfuroylceftiofur cysteine disulfide-97 - 107% nih.gov3.4 - 11.0% nih.gov
Porcine PlasmaCeftiofur10, 100, 1000 µg/Lwithin ± 8.2% mdpi.comwithin ± 8.2% mdpi.com
Bovine MilkCeftiofur25, 50, 100 ppb86.1, 90.8, 92.0% nih.gov6.4, 7.3, 3.9% nih.gov
Poultry Muscle, Kidney, PlasmaDesfuroylceftiofur acetamide100 - 2000 µg/kgRelative bias < 6% nih.govRepeatability < 16%, Intermediate Precision < 25% nih.gov
Fishery ProductsCeftiofur0.015, 0.03, 0.06 mg/kg80.6 - 105% koreascience.kr< 6.3% koreascience.kr

Reproducibility: While specific inter-laboratory studies focusing solely on this compound are not extensively detailed in the provided context, the use of a common, well-characterized internal standard is a prerequisite for achieving reproducibility. It allows different laboratories to normalize their results, minimizing variations arising from different instruments, reagents, and personnel.

Stability Studies of Ceftiofur and Metabolites in Various Matrices with this compound

Assessing the stability of ceftiofur and its metabolites in various matrices under different storage conditions is crucial for ensuring the reliability of analytical results. This compound is used in these studies to correct for any degradation that may occur during sample handling and storage.

Stability in Feces: β-lactam antibiotics are known to be unstable in feces. nih.govresearchgate.net Stability studies in porcine feces have shown that ceftiofur can degrade at room temperature. researchgate.net The addition of a β-lactamase inhibitor, tazobactam, has been shown to improve stability, allowing for a short window between sampling and freezing. nih.govmdpi.com Freeze-thaw stability can also be a concern, and it is often recommended that incurred samples be analyzed immediately after extraction. nih.gov

Stability in Other Matrices: In other matrices, ceftiofur and its metabolites may exhibit greater stability. For example, ceftiofur has been found to be stable in aqueous solutions for 24 hours at 37°C. wur.nl In intravenous solutions, ceftiofur sodium can be stored at room temperature (22°C) and refrigerated (6°C) for up to 48 hours. nih.gov Stability is also influenced by pH and temperature, with the β-lactam ring being susceptible to hydrolysis under extreme conditions.

The use of this compound in stability experiments helps to differentiate between actual analyte degradation and analytical variability, providing a more accurate assessment of the analyte's stability in a given matrix.

Inter-laboratory Method Harmonization and Quality Control Applications with this compound

The use of this compound is a cornerstone for the harmonization of analytical methods across different laboratories and for implementing robust quality control (QC) programs.

Method Harmonization: When different laboratories analyze samples for ceftiofur, variations in equipment, procedures, and personnel can lead to disparate results. By using a common internal standard like this compound, laboratories can normalize their data, leading to more consistent and comparable results. This is particularly important for regulatory monitoring and for collaborative research studies. The availability of a well-characterized, stable isotope-labeled internal standard facilitates the transfer of methods between laboratories and ensures that they are performing the analysis to the same standard. mdpi-res.com

Quality Control: In a single laboratory, this compound is used in routine quality control to monitor the performance of the analytical method over time. By including QC samples spiked with a known concentration of the analyte and this compound in each analytical run, the laboratory can track the method's precision and accuracy. Any deviation from established QC limits can indicate a problem with the method, such as instrument drift or reagent degradation, allowing for corrective action to be taken. This ensures the ongoing reliability of the data produced. nih.gov

Iv. Pharmacokinetic and Metabolic Research Applications of Ceftiofur D3 in Animal Models

Elucidation of Ceftiofur (B124693) Metabolic Pathways Using Deuterated Tracers

Ceftiofur-D3 is fundamental to the process of tracing and quantifying the metabolic journey of ceftiofur within an animal's body. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies allows researchers to clearly differentiate between the administered drug and the internal standard, which is essential for achieving high levels of accuracy in metabolic investigations. mdpi.comcabidigitallibrary.org

Upon administration to an animal, ceftiofur is subject to rapid and widespread metabolism. The primary metabolic event is the cleavage of the thioester bond, a reaction that releases the principal, microbiologically active metabolite known as desfuroylceftiofur (B1239554) (DFC), along with a furoic acid molecule. mdpi.comfrontiersin.orgnih.gov This initial conversion is effectively an activation step, as DFC retains the β-lactam ring structure that is crucial for its antibacterial effect.

The formation of DFC exposes a highly reactive sulfhydryl group, which can then participate in further reactions with endogenous molecules. This leads to the creation of several secondary metabolites through reversible, covalent disulfide bonds. The key secondary metabolites that have been identified in biological samples include:

Desfuroylceftiofur Cysteine Disulfide (DCCD) : Formed through a disulfide exchange reaction with the amino acid cysteine. frontiersin.orgnih.goveuropa.eu

Desfuroylceftiofur Glutathione (B108866) Disulfide : The result of a conjugation reaction with the antioxidant glutathione. frontiersin.orgnih.gov

3,3'-Desfuroylceftiofur Disulfide (DFC Dimer) : A metabolite formed by the joining of two desfuroylceftiofur molecules. europa.eunih.gov

Protein Conjugates : DFC also binds to larger macromolecules, including proteins found in plasma and various tissues. frontiersin.orgnih.gov

The precise quantification of these varied metabolites in biological fluids and tissues relies on robust analytical methods. The use of deuterated internal standards such as this compound is indispensable for this purpose. mdpi.comcabidigitallibrary.org Frequently, analytical procedures employ a chemical derivatization step that converts the parent ceftiofur and all DFC-related metabolites into a single, stable derivative, desfuroylceftiofur acetamide (B32628) (DCA), which allows for the measurement of the total ceftiofur residue. cabidigitallibrary.orgfrontiersin.orgnih.gov In these assays, this compound undergoes the identical derivatization, effectively normalizing the process and correcting for any potential variability in the reaction efficiency, thereby ensuring an accurate final measurement. mdpi.com

To pinpoint the specific tissues and enzymatic processes responsible for drug metabolism, researchers utilize in vitro studies with subcellular tissue fractions. Investigations using S-9 fractions derived from bovine kidney, liver, muscle, and lung tissues have yielded significant insights into the biotransformation of ceftiofur. nih.gov This research has confirmed that the conversion of ceftiofur into its active DFC metabolite is mediated by esterase enzymes. nih.gov

These in vitro experiments revealed a distinct hierarchy of enzymatic activity, with the highest esterase activity located in the kidney, followed by the liver. Markedly lower levels of activity were observed in muscle and lung tissues. nih.gov The studies also corroborated that upon its formation, DFC either rapidly binds to tissue proteins or forms conjugates with cysteine and glutathione when these molecules are available in the experimental environment. nih.gov It was further demonstrated that the DFC-glutathione conjugate could be subsequently metabolized into DFC-cysteine, a conversion that was observed to proceed at a faster rate in kidney fractions compared to those from the liver. nih.gov

Pharmacokinetic Modeling and Disposition Studies Facilitated by this compound

This compound is an essential component in pharmacokinetic (PK) research, providing the benchmark internal standard required for the accurate measurement of drug concentrations over time. This precision is the foundation for developing reliable pharmacokinetic models that describe the absorption, distribution, and elimination processes of ceftiofur within an animal's system.

The pharmacokinetics of ceftiofur have been thoroughly characterized in a broad array of animal species, yielding vital information on the drug's disposition. Following parenteral administration, ceftiofur is absorbed quickly. europa.eu The drug's distribution into tissues is reflected by its volume of distribution, which is moderate in dogs (2.97 L/kg) and lower in calves (0.16 L/kg). nih.govekb.egekb.eg Systemic clearance of the drug is generally low; for example, in dogs, it is 0.25 L/h/kg. nih.govnih.govresearchgate.net A significant degree of variation is seen in the elimination half-life across different species, with values ranging from as short as 1.75 hours in buffalo calves to over 60 hours for long-acting formulations in neonatal calves. ekb.egnih.gov A majority of the drug is typically excreted from the body within 24 hours, with urine being the primary route of elimination. europa.eu

The interactive table below provides a summary of key pharmacokinetic parameters for ceftiofur that have been determined in several animal species.

SC: Subcutaneous; IV: Intravenous; IM: Intramuscular; CCFA: Ceftiofur Crystalline-Free Acid. Data compiled from multiple studies.

To understand species-specific differences in drug handling and to enable informed extrapolation of data between species, comparative pharmacokinetic studies are crucial. The inclusion of this compound as an internal standard is a cornerstone of such research, guaranteeing that any observed variations in pharmacokinetic outcomes are the result of genuine physiological differences between the species and not due to inconsistencies in the analytical process. mdpi.comcabidigitallibrary.org

As an example, comparative studies have highlighted notable differences in the absorption and elimination of ceftiofur between Friesian and buffalo calves. ekb.eg Research showed that buffalo calves absorb the drug at a significantly faster rate but also clear it from their system more rapidly when compared to Friesian calves. ekb.eg Likewise, studies comparing different formulations, such as ceftiofur sodium versus the long-acting ceftiofur crystalline-free acid (CCFA) in neonatal calves, demonstrated that the CCFA formulation leads to a lower peak plasma concentration but a substantially extended terminal half-life (60.6 hours for CCFA vs. 18.1 hours for ceftiofur sodium). nih.gov In dogs, the subcutaneous bioavailability of ceftiofur sodium was determined to be 93.7%, a value higher than what has been reported for cattle. frontiersin.orgnih.gov This type of comparative data, generated through precise analytical methods anchored by the use of D3-internal standards, is of immense value to veterinary science and clinical practice.

The extent to which a drug binds to proteins in plasma and tissues is a critical factor that influences its distribution, availability at the target site, and rate of elimination. Desfuroylceftiofur (DFC), the primary active metabolite of ceftiofur, is known to bind to proteins. frontiersin.orgnih.gov This binding is a reversible process, which allows the protein-bound fraction of the drug to function as a mobile reservoir, gradually releasing active DFC that can then be distributed to sites of infection. frontiersin.org In vitro experiments with bovine tissues have shown that a substantial amount of DFC (over 56%) binds rapidly to tissue proteins. nih.gov In a separate study focusing on goats, the in vitro plasma protein binding of ceftiofur was quantified at 46.6%. nih.gov

Research into Excretion Profiles and Routes of Ceftiofur and its Metabolites (using D3 for quantification)

The use of isotopically labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing the accuracy and precision required for pharmacokinetic studies. This compound, a deuterated form of Ceftiofur, serves this critical role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify Ceftiofur and its metabolites in various biological matrices. This enables researchers to accurately trace the drug's path through an animal's system and determine its excretion profile.

Detailed research in animal models has established that Ceftiofur and its metabolites are eliminated from the body through two primary routes: urine and feces. The majority of the administered dose is typically excreted in the urine. Studies across several species, including cattle, pigs, and rats, show a consistent pattern of extensive renal clearance complemented by a smaller degree of fecal elimination. europa.eu

In pigs, for instance, studies utilizing ¹⁴C-labeled Ceftiofur demonstrated that approximately 10% of the administered dose is excreted via the feces. nih.gov The precise quantification of the parent drug and its metabolites in complex matrices like feces is challenging due to potential interference and degradation. To overcome this, a validated LC-MS/MS method was developed for the quantification of Ceftiofur and its key metabolite, desfuroylceftiofuracetamide, in porcine feces. nih.govmdpi.com This method explicitly uses this compound as an internal standard to ensure accuracy. mdpi.com The addition of this compound to the sample at the beginning of the extraction process allows for correction of any analyte loss during sample preparation, a critical step for reliable quantification. mdpi.com

While direct documentation for the use of this compound in urinary excretion studies is less specific in available literature, the principles of isotopic dilution analysis are universally applied for such quantifications. General pharmacokinetic studies in various animal models have delineated the proportional excretion between urine and feces. In pigs, it has been reported that 62% of the dose is found in urine and 11% in feces within 12 hours of the final administration. europa.eu Similarly, studies in rats showed that about 55% of the dose is excreted in urine and approximately 30% in feces within the first 24 hours. europa.eu In cattle, the excretion pattern is comparable, with 60% to 80% of the dose eliminated in urine and the remainder in feces. europa.eu One study in lactating cows specified that 63% of the dose was accounted for in urine and 36% in feces.

The primary metabolite found in excreta is desfuroylceftiofur, often conjugated with endogenous molecules like cysteine. europa.eunih.gov For example, in pigs, urinary metabolites include 3,3'-desfuroylceftiofur disulfide dimer and unmetabolized Ceftiofur, each accounting for more than 10% of the total residues. europa.eu The accurate measurement of these various metabolites in urine and feces, facilitated by the use of deuterated internal standards like this compound, is fundamental to understanding the complete disposition of the drug.

The data from these excretion studies are vital for establishing withdrawal periods for food-producing animals and for assessing the potential environmental impact of drug residues.

Interactive Data Tables

Table 1: Percentage of Ceftiofur and Metabolites Excreted in Animal Models

Animal ModelUrine (%)Feces (%)Time Frame
Pigs62%11%Up to 12 hours post-last dose
Cattle60-80%20-40%Within 24 hours
Rats~55%~30%Within 24 hours

V. Environmental Science Research and Residue Analysis with Ceftiofur D3

Detection and Quantification of Ceftiofur (B124693) and its Metabolites in Environmental Compartments

Accurate detection and quantification are foundational to understanding the environmental footprint of veterinary pharmaceuticals. Analytical methods validated with Ceftiofur-D3 provide the necessary precision to measure ceftiofur and its primary, microbiologically active metabolite, desfuroylceftiofur (B1239554) (DFC), at environmentally relevant concentrations. usda.gov These methods often involve a derivatization step where all ceftiofur residues retaining the beta-lactam structure are converted to a single, stable molecule, such as desfuroylceftiofur acetamide (B32628) (DCA), for consistent analysis. usda.gov The inclusion of this compound in the analytical workflow is critical for correcting signal suppression or enhancement caused by the complex nature of environmental samples, thereby ensuring data accuracy. mdpi.com

A significant portion of administered ceftiofur is excreted in the urine and feces of treated animals, making animal waste a primary source of environmental introduction. usda.govinchem.org Research has focused on quantifying ceftiofur residues in these waste streams. Studies of concentrated animal feeding operations (CAFOs) show that unmetabolized antibiotics and their active metabolites are present in waste disposal systems like manure and wastewater lagoons. usda.gov The application of this waste to agricultural land serves as a direct pathway for contamination. usda.gov Analytical methods leveraging this compound have been developed to accurately measure ceftiofur and its metabolites in matrices like porcine feces, highlighting the rapid degradation that can occur post-excretion and the importance of precise analytical standards for capturing an accurate snapshot of residue levels. mdpi.com

Following the application of manure as fertilizer, ceftiofur residues can enter soil and aquatic environments through leaching and runoff. usda.gov Studies have investigated the presence of ceftiofur in agricultural soils, finding it can be moderately adsorbed and has the potential to migrate into groundwater. nih.gov Monitoring of recycled water from beef farms has also been a key area of research to understand contamination levels in aqueous systems. usda.gov

While direct measurement of ceftiofur in airborne particulates is not extensively documented, research has established that dust from animal farming operations is a vector for other veterinary antibiotics and antibiotic resistance genes (ARGs). nih.govsciencedaily.comnih.gov Studies of cattle feedlots have found antibiotics like monensin, tylosin, and tetracyclines in airborne particulate matter collected downwind from the facilities, confirming that aerial transport is a viable pathway for the environmental dissemination of these compounds. nih.govillinois.edu This suggests that ceftiofur residues could potentially be dispersed via the same mechanism, representing another route of entry into the wider environment. nih.govnih.gov

Studies on Environmental Fate and Degradation Kinetics of Ceftiofur

Understanding how ceftiofur behaves and breaks down in the environment is critical for assessing its persistence and potential for long-term ecological impact. This compound is instrumental in these studies, enabling researchers to precisely track the disappearance of the parent compound over time under various conditions.

Ceftiofur degradation in the environment occurs through two primary mechanisms: chemical hydrolysis and microbial biodegradation. usda.govosti.gov

Hydrolysis: This process is significantly influenced by pH and temperature. Hydrolysis is accelerated at higher pH values and temperatures. osti.goviaea.org The main hydrolytic pathway involves the cleavage of the thioester bond, producing desfuroylceftiofur (DFC), which retains antimicrobial activity similar to the parent compound. usda.govacs.org

Biodegradation: Microbial activity plays a crucial role in ceftiofur's breakdown, particularly in matrices rich in microorganisms like feces, manure-amended soil, and wastewater. nih.govosti.goviaea.org Sterilization of these matrices has been shown to inhibit degradation, confirming the role of microbes. osti.goviaea.org The primary biodegradation mechanism is the cleavage of the β-lactam ring, which results in microbiologically inactive products like cef-aldehyde. usda.govacs.org This pathway effectively detoxifies the antibiotic, mitigating its potential environmental impact. usda.gov

The interplay between these pathways is temperature-dependent. For instance, in one study at 35°C, biodegradation accounted for approximately 78% of ceftiofur degradation, while at 45°C, the contribution of hydrolysis increased significantly. usda.gov

The persistence of ceftiofur in the environment is defined by its degradation rate, often expressed as a half-life (t1/2 or DT50). Ceftiofur generally exhibits low to moderate persistence. nih.gov Studies have shown that its degradation is significantly faster in the presence of animal feces, which enhances microbial breakdown. nih.goviaea.org Factors such as temperature, soil moisture, and exposure to light also accelerate its degradation. nih.gov However, even with relatively rapid degradation, the continuous introduction of ceftiofur into the environment via manure application can lead to a persistent presence of its residues.

Table 1: Degradation Half-Life of Ceftiofur in Various Environmental Conditions
MatrixConditionHalf-Life (Days)Reference
California SoilAerobic22.2 osti.goviaea.org
Florida SoilAerobic49.0 osti.goviaea.org
Wisconsin SoilAerobic41.4 osti.goviaea.org
Agricultural Soils (General)Varied0.76 - 4.31 nih.gov
Aqueous Solution (pH 5, 22°C)Hydrolysis100.3 osti.goviaea.org
Aqueous Solution (pH 7, 22°C)Hydrolysis8.0 osti.goviaea.org
Aqueous Solution (pH 9, 22°C)Hydrolysis4.2 osti.goviaea.org
CAFO Recycled Water (35°C)Combined Degradation2.6 - 4.6 usda.gov

Implications for Antimicrobial Resistance Ecology in Environmental Contexts

The introduction of ceftiofur residues into the environment, even at sub-lethal concentrations, poses a significant risk to public health by contributing to the selection and dissemination of antimicrobial resistance (AMR). tamu.edu Environmental compartments such as soil and water can become reservoirs for antibiotic resistance genes (ARGs). nih.gov The presence of ceftiofur creates a selective pressure that favors the survival and proliferation of bacteria carrying resistance mechanisms, such as the production of β-lactamase enzymes like CMY-2. tamu.eduasm.org

This environmental selection can amplify and maintain populations of resistant bacteria, such as E. coli, in farm settings. asm.org There is a potential risk for these resistant bacteria and their mobile genetic elements to be transferred from livestock and the environment to humans, potentially compromising the efficacy of critically important cephalosporin (B10832234) antibiotics in human medicine. tamu.eduasm.org Studies have shown that ceftiofur treatment in dairy cows can increase the abundance of ceftiofur-resistant gram-negative bacteria in their feces, which are then shed into the environment. fao.org Therefore, the environmental fate of ceftiofur is intrinsically linked to the broader ecological challenge of antimicrobial resistance.

Correlation Between Environmental Ceftiofur Levels (Quantified with D3) and Resistome Dynamics

The accurate quantification of ceftiofur residues in environmental matrices is critical for understanding their impact on the environmental resistome—the collection of all antibiotic resistance genes (ARGs) in a given environment. This compound, a stable isotope-labeled internal standard, is instrumental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of ceftiofur and its metabolites in complex samples like manure, soil, and water. nih.govcabidigitallibrary.org This accuracy allows researchers to establish a direct correlation between the concentration of ceftiofur and the resulting shifts in the abundance and diversity of ARGs within microbial communities.

Research has consistently demonstrated that the presence of ceftiofur, even at sub-lethal concentrations, exerts selective pressure on environmental bacteria, leading to the proliferation of resistant strains and an increase in the prevalence of specific ARGs. usda.govmdpi.com Studies on livestock manure, a primary route for ceftiofur's entry into the environment, show a significant increase in genes conferring resistance to β-lactam antibiotics following the administration of ceftiofur to animals. nih.govnih.gov For instance, parenteral treatment of dairy cattle with ceftiofur has been linked to persistently higher levels of genes encoding extended-spectrum beta-lactamases (ESBLs) in fecal samples. usda.gov The use of this compound in analytical methods ensures that the measured environmental concentrations are reliable, strengthening the evidence for a causal link between ceftiofur exposure and changes in the resistome.

Key findings from various studies have elucidated this correlation. In dairy cows treated with ceftiofur for metritis, a significant increase in blaCMY-2 gene copies per gram of feces was observed, with levels remaining elevated 16 days after treatment. nih.govtamu.edu This gene confers resistance to ceftiofur and other cephalosporins. Similarly, studies in neonatal lambs showed that ceftiofur treatment led to the emergence of core microbes carrying multiple ARGs, including those for β-lactam, fosfomycin, and multidrug resistance. nih.govmdpi.com The persistence of these resistance genes in the environment long after the antibiotic has degraded is a major concern, as manure-amended soils can become reservoirs of ARGs. mdpi.comfrontiersin.org

Table 1: Correlation Between Ceftiofur Exposure and Antibiotic Resistance Gene Abundance
Study FocusEnvironmental MatrixKey Resistance Genes ElevatedPrimary Bacterial Hosts/Taxa AffectedReference
Impact of intramuscular ceftiofur on dairy cattleFecesblaCMY-4, blaACI-1, cfxA5, cfxA6 (ESBL genes)Bacteroidetes, Escherichia coli usda.gov
Effect of two-dose ceftiofur treatment in dairy cowsFecesblaCMY-2General fecal bacterial community nih.govtamu.edu
Parenteral ceftiofur in neonatal lambsFecesβ-lactam, fosfomycin, methicillin, multidrug resistance genesGeneral fecal microbiota nih.govmdpi.com
Ceftiofur in swine manure compostingSwine ManureInitial reduction of some ARGs hosted by Firmicutes and ProteobacteriaFirmicutes, Proteobacteria nih.govresearchgate.net
Combined ceftiofur and chlortetracycline (B606653) in feedlot cattleFecesNo significant change in β-lactam resistance genes, but increase in tetracycline (B611298) resistance genes (tet) due to chlortetracyclineGeneral fecal resistome nih.gov

Methodologies for Investigating Resistance Gene Transfer in Microbe Communities Under Ceftiofur Pressure

Investigating the transfer of ARGs within microbial communities under ceftiofur pressure requires a multi-faceted approach, combining microbiological culture techniques with advanced molecular methods. The primary mechanism for the spread of ARGs is Horizontal Gene Transfer (HGT), which includes conjugation, transformation, and transduction. nih.govmdpi.com Ceftiofur exposure can promote HGT by creating a selective environment where bacteria that acquire resistance genes have a survival advantage.

Methodologies to study these phenomena often begin with quantifying the key players: the antibiotic, the resistance genes, and the mobile genetic elements (MGEs) that carry them, such as plasmids and integrons. usda.gov The precise quantification of ceftiofur, facilitated by internal standards like this compound, establishes the level of selective pressure. nih.gov Following this, molecular techniques are employed to track the dissemination of ARGs.

Quantitative Polymerase Chain Reaction (qPCR) is a widely used method to quantify the abundance of specific, known ARGs (e.g., blaCMY-2, blaCTX-M) and MGEs (e.g., intI1, the gene for a class 1 integron-integrase) in total DNA extracted from an environmental sample. nih.govnih.gov By comparing the copy numbers of these genes in ceftiofur-exposed and control communities, researchers can infer the impact of the antibiotic on their proliferation. sua.ac.tz

Metagenomic Sequencing provides a more comprehensive, culture-independent view of the entire resistome. nih.gov Shotgun metagenomics involves sequencing all the DNA in an environmental sample, which allows for the identification and quantification of a broad spectrum of ARGs, MGEs, and the taxonomic composition of the microbial community. usda.gov This approach can reveal the co-localization of ARGs with MGEs on the same DNA fragments (contigs), providing strong evidence for their potential for HGT. usda.gov It can also identify novel resistance genes and track shifts in the entire resistome diversity following antibiotic exposure. nih.gov

Culture-based methods combined with molecular analysis are used to confirm gene transfer. This can involve isolating ceftiofur-resistant bacteria from environmental samples and then using techniques like plasmid analysis and sequencing to confirm the presence of specific ARGs on mobile elements. nih.gov Mating experiments can be conducted in the laboratory to demonstrate the transfer of resistance plasmids from an environmental isolate to a susceptible recipient bacterium.

Table 2: Methodologies for Investigating Resistance Gene Transfer
MethodologyPrincipleInformation GainedApplication in Ceftiofur StudiesReference
LC-MS/MS with this compoundQuantifies the concentration of a target analyte by separating it based on its mass-to-charge ratio. The isotope-labeled internal standard corrects for matrix effects and variations in sample processing.Accurate measurement of ceftiofur and its metabolite concentrations in environmental samples.Establishes the level of antibiotic selective pressure on the microbial community. nih.govcabidigitallibrary.org
Quantitative PCR (qPCR)Amplifies and quantifies specific DNA sequences (genes) in real-time using fluorescent probes.Absolute or relative abundance of known ARGs and MGEs (e.g., blaCMY-2, intI1).Tracks the increase of specific resistance genes in response to ceftiofur exposure. nih.govnih.gov
Shotgun MetagenomicsSequencing of the total genomic DNA from a sample, providing a snapshot of all genes and organisms present.Comprehensive profile of the resistome, taxonomic composition, discovery of novel ARGs, and linkage of ARGs to MGEs and bacterial hosts.Characterizes the overall impact of ceftiofur on the diversity and abundance of all ARGs in the community. usda.govnih.gov
Microarray AnalysisUses a chip with thousands of known DNA probes to detect the presence of complementary sequences (genes) in a sample.High-throughput screening for a wide array of known ARGs and virulence genes.Investigates the presence of a predefined set of resistance genes that may be co-selected under ceftiofur pressure. asm.org
Conjugation/Mating ExperimentsCo-culturing of a donor bacterium (carrying a resistance plasmid) with a recipient bacterium to observe the transfer of the plasmid.Direct evidence of HGT of resistance genes via plasmids.Confirms that ARGs identified in ceftiofur-resistant environmental isolates are located on transferable plasmids. mdpi.com

Vi. Future Research Perspectives and Emerging Applications of Ceftiofur D3

Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling

The in-vivo metabolism of ceftiofur (B124693) is rapid and extensive, leading to a variety of metabolites, with desfuroylceftiofur (B1239554) being a primary, microbiologically active component. europa.eumdpi.com Future research necessitates a deeper understanding of the complete metabolic profile of ceftiofur in different animal species and under various physiological conditions. The development of novel analytical platforms, particularly those based on high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is central to this effort. nih.govnih.gov

These advanced techniques aim to move beyond quantifying just the parent drug and its main metabolites to achieve comprehensive, non-targeted metabolomic profiling. nih.gov In such studies, Ceftiofur-D3 is indispensable. When added to a biological sample (e.g., plasma, milk, tissue homogenate) at the initial stage of analysis, it mimics the native ceftiofur through extraction, derivatization, and chromatographic separation. mdpi.comnih.gov Because it is distinguishable by mass, it allows for the correction of analytical variability, such as analyte loss during sample preparation and signal suppression or enhancement from the sample matrix. nih.gov This ensures a high degree of quantitative accuracy, which is vital for identifying novel metabolites and understanding their formation pathways.

Table 1: Role of this compound in Metabolite Profiling

Research Objective Analytical Challenge Role of this compound
Identification of novel ceftiofur metabolites Differentiating between endogenous compounds and true metabolites; overcoming matrix effects. Serves as a stable internal standard for accurate mass measurement and relative quantification.
Comprehensive metabolite quantification Variability in extraction efficiency and instrument response for different metabolites in complex matrices like liver or kidney. nih.gov Enables precise quantification by correcting for analytical inconsistencies, providing reliable data for metabolic pathway analysis.

Advanced Pharmacokinetic Modeling Approaches (e.g., Population Pharmacokinetics) with Deuterated Standards

Pharmacokinetic (PK) models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of veterinary drugs. mdpi.com Advanced modeling approaches, such as population pharmacokinetics (PopPK), are increasingly being used to investigate the variability in drug disposition across a population of animals and to identify factors (covariates) that influence this variability. nih.govresearchgate.net

The robustness of any PK model is fundamentally dependent on the quality of the concentration-time data used to build it. researchgate.net This is where this compound plays a pivotal role. The use of this compound as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of highly accurate and precise data on the concentration of ceftiofur and its active metabolites in plasma, milk, or tissues. nih.govresearchgate.net This high-quality data is essential for developing reliable PopPK models that can accurately predict drug behavior in diverse animal populations, potentially leading to more refined treatment strategies. A study in Beagle dogs utilized a non-linear mixed-effects (NLME) model, a PopPK approach, which relied on accurate UPLC-MS/MS measurements where deuterated standards are typically employed for maximal accuracy. nih.gov

Table 2: Application of this compound in Advanced Pharmacokinetic Modeling

Modeling Approach Data Requirement Contribution of this compound
Population Pharmacokinetics (PopPK/NLME) Highly accurate and precise plasma/tissue concentration-time data from a population of subjects. nih.gov Ensures the bioanalytical data has low intra- and inter-assay variability, strengthening the model's predictive power.
Physiologically Based Pharmacokinetic (PBPK) Models Accurate parameters for tissue distribution and clearance. mdpi.com Facilitates precise measurement of drug concentrations in various tissues, providing critical data for model parameterization.

Expansion of Environmental Monitoring to Broader Ecosystems and Long-Term Studies

The extensive use of ceftiofur in food-producing animals raises concerns about its environmental fate and the potential for contamination of soil and water systems through the application of animal waste as fertilizer. usda.gov Active residues of ceftiofur can exert selective pressure on environmental microorganisms, contributing to the broader issue of antimicrobial resistance. usda.govnih.gov

Future research must focus on long-term monitoring studies across diverse ecosystems, including agricultural soils, surface waters, and groundwater, to fully understand the persistence, transport, and degradation of ceftiofur and its active metabolites. usda.gov These environmental samples are inherently complex and often contain very low concentrations of the target analytes. The use of this compound as an internal standard in analytical methods is critical for achieving the required sensitivity and accuracy. It enables reliable quantification by compensating for matrix interferences and potential degradation during sample storage and processing, ensuring that environmental monitoring data is robust and dependable for risk assessment. usda.gov

Applications of this compound in Mechanistic Studies of Antimicrobial Resistance Evolution (as a precise quantification tool)

A significant global health concern is the rise of antimicrobial resistance (AMR), which is partly driven by the use of antibiotics in veterinary medicine. tamu.edunih.gov Ceftiofur use has been linked to the selection of bacteria carrying specific resistance genes, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases (e.g., blaCMY-2). tamu.edunih.gov

To understand the mechanisms driving the evolution of resistance, researchers need to establish a quantitative link between the concentration of the antibiotic (the selective pressure) and the resulting changes in the microbial community and its resistome. nih.govmdpi.com this compound is a crucial tool in this endeavor. By enabling the precise and accurate quantification of ceftiofur and its active metabolites in relevant biological and environmental compartments (e.g., the animal gut, feces, manure, and soil), it allows scientists to determine the exact concentrations at which selection for resistance occurs. usda.govtamu.edu This precise data is vital for developing models that can predict the emergence and spread of AMR, ultimately informing strategies for the responsible use of antibiotics to mitigate this critical threat. usda.gov

Table 3: this compound in Antimicrobial Resistance Research

Research Area Key Question Role of this compound as a Quantification Tool
Selective Pressure Dynamics What concentration of ceftiofur in the gut selects for resistant Enterobacteriaceae? nih.gov Allows for accurate measurement of ceftiofur levels in gut contents/feces to correlate with changes in resistant bacteria counts.
Environmental AMR Selection Do environmental concentrations of ceftiofur contribute to the persistence of resistance genes in soil? usda.gov Enables precise quantification of low-level ceftiofur residues in soil to study their long-term impact on the soil resistome.

Table of Compounds Mentioned

Compound Name
Ceftiofur
This compound
Desfuroylceftiofur
Desfuroylceftiofur acetamide (B32628)
Desfuroylceftiofur acetamide-d3
Furoic acid
Desfuroylceftiofur cysteine disulfide

Q & A

Q. How can researchers validate computational models predicting this compound protein binding affinity?

  • Methodological Answer : Compare in silico docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Use root-mean-square deviation (RMSD) thresholds (<2.0 Å) to assess model accuracy. Cross-validate with independent datasets .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in this compound animal studies while maintaining scientific rigor?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Use power analysis to justify sample sizes and minimize animal use. Implement blinding and randomization in treatment allocation. Archive raw data and code in FAIR-aligned repositories (e.g., Zenodo) .

Q. How can researchers enhance reproducibility when studying this compound interactions with host microbiota?

  • Methodological Answer : Standardize DNA extraction protocols (e.g., MoBio kits) and sequencing pipelines (e.g., 16S rRNA V4 region, DADA2 for ASV inference). Include negative controls and spike-in standards (e.g., ZymoBIOMICS Microbial Community Standard) for batch correction. Share QIIME2 or mothur scripts for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.